![molecular formula C8H6BrF2NO3 B1409824 3-Bromo-4-difluoromethoxy-5-nitrotoluene CAS No. 1805103-96-1](/img/structure/B1409824.png)
3-Bromo-4-difluoromethoxy-5-nitrotoluene
Overview
Description
The compound “3-Bromo-4-difluoromethoxy-5-nitrotoluene” is likely an aromatic compound due to the presence of a toluene group. It has several substituents including a bromo group, a difluoromethoxy group, and a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized using methods similar to those used for other polysubstituted benzenes . The order of reactions and the choice of reagents would be critical due to the directing effects of different substituents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The bromo, difluoromethoxy, and nitro groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The presence of electron-withdrawing (nitro group) and electron-donating groups (methoxy group) could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be affected by the presence and position of the various substituents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALRZXFLWRRQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-difluoromethoxy-5-nitrotoluene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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